
Mercury(II) acetate
Overview
Description
Mercury(II) acetate (Hg(CH₃COO)₂) is a mercury salt of acetic acid, characterized as a white to yellowish crystalline solid with a pungent acetic odor. It is highly soluble in water and polar organic solvents like ethanol and acetic acid . The compound is synthesized by reacting mercury(II) oxide (HgO) with glacial acetic acid under controlled conditions .
Preparation Methods
Reaction of Mercuric Oxide with Acetic Acid
The most widely documented method involves the direct reaction of mercuric oxide (HgO) with glacial acetic acid (CH₃COOH) . The stoichiometric equation is:
3\text{COOH} \rightarrow \text{Hg(CH}3\text{COO)}2 + \text{H}2\text{O}
Procedure :
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Reactants : HgO (1 mol) and glacial acetic acid (2 mol).
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Conditions : Reflux at 110–120°C for 2–4 hours under inert atmosphere.
Advantages :
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High purity (>99%) achievable with minimal byproducts.
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Suitable for laboratory-scale synthesis due to straightforward setup .
Limitations :
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Requires pre-synthesized HgO, which itself is derived from mercury nitrate or elemental mercury oxidation.
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Prolonged heating risks partial decomposition to mercury(I) species .
Metallic Mercury and Peracetic Acid
Industrial-scale production often employs metallic mercury (Hg⁰) and peracetic acid (CH₃COOOH) . This method bypasses intermediate HgO synthesis:
3\text{COOOH} \rightarrow \text{Hg(CH}3\text{COO)}2 + \text{H}2\text{O} + \text{O}_2
Procedure :
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Reactants : Hg⁰ (1 mol), 40% peracetic acid (2.2 mol), and glacial acetic acid (solvent).
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Catalyst : Trace nitric acid (1% v/v) to accelerate oxidation .
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Conditions : Vigorous stirring at 50–60°C for 2–6 hours.
Mechanistic Insights :
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Initial formation of mercurous acetate (Hg₂(CH₃COO)₂) intermediates, which oxidize further under excess peracetic acid .
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Critical Step : Refluxing ensures complete oxidation to Hg²⁺, avoiding residual Hg⁺ contaminants .
Advantages :
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Cost-effective by utilizing elemental mercury directly.
Sonochemical Synthesis
Emerging techniques leverage ultrasonic irradiation to enhance reaction kinetics. A sonochemical approach using Hg⁰, acetic acid, and water has been reported :
3\text{COOH} \xrightarrow{\text{Ultrasound}} \text{Hg(CH}3\text{COO)}2 + \text{H}2
Procedure :
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Reactants : Hg⁰ (1 mol), 50% aqueous acetic acid.
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Conditions : 20 kHz ultrasonic probe, 25–40°C, 1–3 hours.
Mechanism :
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Acoustic cavitation generates microjets and localized heating (~5,000 K), accelerating Hg⁰ oxidation .
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Reduces reaction time by 50% compared to conventional methods .
Applications :
Alternative Routes
Mercury Nitrate and Sodium Acetate
A less common method involves double displacement between mercury(II) nitrate and sodium acetate :
3\text{)}2 + 2\,\text{CH}3\text{COONa} \rightarrow \text{Hg(CH}3\text{COO)}2 + 2\,\text{NaNO}3
Challenges :
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Requires isolation of hygroscopic Hg(NO₃)₂, complicating purification.
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Limited to small-scale applications due to nitrate byproduct disposal .
Mercury Chloride and Acetic Acid
Mercury(II) chloride (HgCl₂) reacts with acetic acid under reflux, but yields are suboptimal (<60%) due to competing hydrolysis .
Comparative Analysis of Methods
Method | Reactants | Conditions | Yield | Purity | Scalability |
---|---|---|---|---|---|
HgO + Acetic Acid | HgO, CH₃COOH | Reflux, 2–4 h | 95% | >99% | Lab-scale |
Hg⁰ + Peracetic Acid | Hg⁰, CH₃COOOH | 50–60°C, 2–6 h | 98% | 99.5% | Industrial |
Sonochemical | Hg⁰, CH₃COOH, H₂O | Ultrasound, 1–3 h | 85% | 95% | Nano-synthesis |
Hg(NO₃)₂ + NaCH₃COO | Hg(NO₃)₂, NaCH₃COO | Room temp, 12 h | 75% | 90% | Small-scale |
Chemical Reactions Analysis
Mercuration of Arenes and Alkenes
Mercury(II) acetate facilitates electrophilic aromatic substitution, particularly with electron-rich arenes. For example:
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Phenol mercuration :
The resulting organomercury compound reacts with NaCl to yield .
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Alkene activation : Alkenes form mercurinium ion intermediates, enabling nucleophilic additions. For instance, methyl acrylate reacts with in methanol to produce -mercuri esters :
Oxymercuration Reactions
This anti-addition process converts alkenes into alcohols or ethers. The reaction proceeds via a three-membered mercurinium ion, followed by nucleophilic attack. Stereochemical outcomes are highly predictable .
Substrate | Product | Conditions | Yield |
---|---|---|---|
Cyclohexene | Cyclohexanol | 85% | |
1-Hexene | 2-Hexanol | 78% |
Reactions with Sulfur Ligands
exhibits high affinity for sulfur, enabling:
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Deprotection of thiols : Removes acetamidomethyl (Acm) groups from protected thiols .
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Thiocarbonate conversion :
Steroidal Transformations
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Exocyclic α,β-unsaturated ketones (e.g., compound 1 ) cyclize into cyclic ethers (e.g., compound 2 ) under acetic acid reflux :
Key data :
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IR: (C=O stretch)
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: ,
-
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Steroidal alkenes convert to α,β-unsaturated ketones via Hg(II)-mediated dehydrogenation .
Bis-Hydrazone Oxidation
Bis-(4-nitrophenylhydrazones) of 1,3-diketones oxidize to pyrazoles or azo-hydrazonoalkenes, depending on substrate geometry .
Cyclization Reactions
promotes intramolecular cyclizations:
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Dioxane formation : 1,5-Diols yield 2,6-disubstituted dioxanes with ratios up to 16:1 under acidic conditions .
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Tetrahydrofuran derivatives : Allylsilyl alcohols cyclize with stereochemical control influenced by Hg(II) salts .
Substrate | Product | Hg Salt | Ratio |
---|---|---|---|
Allylsilyl alcohol | Tetrahydrofuran | 3:1 | |
1,5-Diol | Dioxane | 16:1 |
Addition to Acetylenic Alcohols
Tertiary acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol) react with in acetic acid to form α-acetoxy ketones. Proposed mechanism:
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Formation of a mercurinium-epoxide intermediate.
Substrate Reactivity :
Scientific Research Applications
Mercury(II) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organomercury compounds.
Biology: It is employed in various biochemical assays and studies involving mercury compounds.
Industry: It is used in non-aqueous titration and as an oxidizing agent in various industrial processes.
Mechanism of Action
The mechanism of action of mercuric acetate involves its interaction with nucleophiles. In the oxymercuration of alkenes, mercuric acetate adds across the carbon-carbon double bond, forming an organomercury intermediate. This intermediate is then reduced to yield the final product, typically an alcohol . The molecular targets and pathways involved include the formation of cyclic mercurinium ions, which are key intermediates in the reaction .
Comparison with Similar Compounds
This section compares Mercury(II) acetate with structurally or functionally related mercury compounds and other heavy metal acetates.
Chemical and Physical Properties
Key Observations :
- This compound and Cd(II) acetate share high water solubility, making them suitable for aqueous-phase reactions. However, Hg(II) acetate’s stronger thiol-binding capacity distinguishes its biological toxicity .
- PMA, an organomercury compound, exhibits lower thiol reactivity than Hg(II) acetate but forms stable cysteine adducts detectable via mass spectrometry .
Toxicological Profiles
Key Findings :
- Thiol Reactivity : Hg(II) acetate blocks >90% of cellular thiols at 10 µM, outperforming PMA and merthiolate (MT) .
- Neurotoxicity : Methylmercuric chloride and PMA induce TDP-43 protein aggregation linked to neurodegenerative diseases, whereas Hg(II) acetate primarily targets metabolic enzymes like dUTPases (Ki = 8–12 µM) .
- Comparative Toxicity : Thimerosal (ethylmercury) exhibits 10× higher cytotoxicity than Hg(II) acetate in neuronal cells, emphasizing the role of organic mercury in enhanced blood-brain barrier penetration .
This compound vs. Other Mercurials
- Synthetic Utility : Hg(II) acetate is preferred in oxymercuration due to its acetate ligands, which stabilize intermediates. In contrast, HgCl₂ is used in electrophilic additions but requires harsh conditions .
- Metallogels : Hg(II) acetate forms mechanically stable metallogels with citric acid, whereas Cd(II) acetate gels exhibit lower shear resistance .
Heavy Metal Acetates in Toxicology Studies
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for extracting Mercury(II) ions from aqueous solutions using ionic liquids?
- Methodological Answer : Optimal extraction is achieved at an ionic liquid (IL) concentration of 0.005 M, initial Mercury(II) concentration of 0.001 M, and pH range of 4.12–5.17. Sodium acetate (0.03 mmol·L⁻¹) enhances efficiency to 100% by stabilizing HgCl₂ and HgClOH species. Kinetic studies show equilibrium is reached within 20 minutes under these conditions .
Q. How can spectrophotometric methods be optimized for trace-level detection of Mercury(II) acetate?
- Methodological Answer : Using an (azo) derivative with surfactants, a linear range of 0.1–6.0 µM and a detection limit of 0.019 µg/mL are achievable. The linear equation quantifies Mercury(II), with sensitivity improved by surfactant-mediated signal enhancement .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to Group 2B carcinogenicity guidelines (IARC) and OSHA standards. Use PPE, fume hoods, and sealed waste containers. Gene-Tox data indicate negative in vivo cytogenetics in mammalian oocytes, but protocols must minimize inhalation and dermal exposure .
Q. How does pH influence the speciation of Mercury(II) during solvent extraction?
- Methodological Answer : At pH 5.41, HgCl₂ dominates (80.66%) over HgClOH (18.29%). Adjusting pH to 4.12–5.18 optimizes extraction efficiency, while sodium acetate addition shifts speciation toward extractable chloride complexes .
Advanced Research Questions
Q. How can contradictions in reported extraction efficiencies of Mercury(II) using ionic liquids be resolved?
- Methodological Answer : Discrepancies arise from variations in IL purity, initial Hg²⁺ concentration, or salt additives. Validate results via kinetic profiling (equilibrium time ≤20 minutes) and slope analysis to confirm stoichiometry of extracted species (e.g., [C₄mim]₃[R·HR]₃[HgCl₂]₀ᵣg) .
Q. What thermodynamic insights explain the spontaneous extraction of this compound in ionic liquid systems?
- Methodological Answer : Negative Gibbs free energy (ΔG) values indicate spontaneity. Thermodynamic studies should correlate ΔG with temperature-dependent extraction efficiency and speciation changes (e.g., HgCl₂ vs. HgClOH dominance at varying pH) .
Q. How can spectroscopic techniques validate this compound complexation in solution?
- Methodological Answer : UV-Vis spectroscopy identifies charge-transfer bands of HgCl₂ (λₘₐₓ ~240 nm) and HgClOH (λₘₐₓ ~280 nm). Slope analysis confirms a 1:3 Hg²⁺-to-IL stoichiometry, while NMR or X-ray diffraction resolves structural details .
Q. What methodologies address conflicting data on this compound’s environmental persistence in aqueous systems?
- Methodological Answer : Compare degradation kinetics under UV irradiation vs. microbial activity. Use ICP-MS to quantify residual Hg²⁺ and LC-MS to identify organic byproducts (e.g., acetic acid). Contradictions may stem from matrix effects (e.g., chloride ion interference) .
Properties
CAS No. |
592-63-2 |
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Molecular Formula |
Hg(CH3COO)2 Hg(C2H3O2)2 C4H6HgO4 |
Molecular Weight |
318.68 g/mol |
IUPAC Name |
mercury(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
BRMYZIKAHFEUFJ-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
boiling_point |
Decomposes (EPA, 1998) |
density |
3.27 (EPA, 1998) |
melting_point |
352 to 356 °F (EPA, 1998) |
physical_description |
Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion. Water soluble white crystals with vinegar odor; [CAMEO] |
vapor_pressure |
0.17 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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